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molecular formula C10H13NO3S B8632539 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No. B8632539
M. Wt: 227.28 g/mol
InChI Key: SRMCSVBPWMJZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04743291

Procedure details

In a manner similar to Step B of Example 9, the reaction of 9.0 g (0.036 mole) of 5-chlorosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran with 60 mL of an aqueous 29% ammonium hydroxide solution in 70 mL of tetrahydrofuran produced 8.0 g of 5-aminosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran as a solid (mp 157°-160° C.).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([CH3:14])([CH3:13])[CH2:10][C:9]=2[CH:15]=1)(=[O:4])=[O:3].[OH-].[NH4+:17]>O1CCCC1>[NH2:17][S:2]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([CH3:14])([CH3:13])[CH2:10][C:9]=2[CH:15]=1)(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=CC2=C(CC(O2)(C)C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C=1C=CC2=C(CC(O2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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